molecular formula C14H22N2 B13126078 N-Methyl-1-(4-(1-methylpiperidin-4-yl)phenyl)methanamine

N-Methyl-1-(4-(1-methylpiperidin-4-yl)phenyl)methanamine

Cat. No.: B13126078
M. Wt: 218.34 g/mol
InChI Key: NNTXSZFDPZAGJH-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-(1-methylpiperidin-4-yl)phenyl)methanamine is a chemical compound with the molecular formula C13H20N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-(1-methylpiperidin-4-yl)phenyl)methanamine typically involves the reaction of 1-methyl-4-piperidone with appropriate reagents. One common method includes the reduction of 1-methyl-4-piperidone using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere . The reaction is carried out at low temperatures, followed by heating and subsequent workup to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-(1-methylpiperidin-4-yl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous THF.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

N-Methyl-1-(4-(1-methylpiperidin-4-yl)phenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-(1-methylpiperidin-4-yl)phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(4-(1-methylpiperidin-4-yl)phenyl)methanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

N-methyl-1-[4-(1-methylpiperidin-4-yl)phenyl]methanamine

InChI

InChI=1S/C14H22N2/c1-15-11-12-3-5-13(6-4-12)14-7-9-16(2)10-8-14/h3-6,14-15H,7-11H2,1-2H3

InChI Key

NNTXSZFDPZAGJH-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)C2CCN(CC2)C

Origin of Product

United States

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